Pentapotassium triphosphate

Descripción general

Descripción

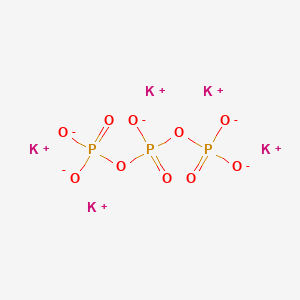

Pentapotassium triphosphate, also known as potassium triphosphate, is an inorganic compound with the chemical formula K₅P₃O₁₀. It is a white, hygroscopic solid that is highly soluble in water. This compound is commonly used as a texturizer and emulsifier in various industrial applications, including food processing and water treatment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pentapotassium triphosphate can be synthesized through the reaction of monopotassium phosphate (KH₂PO₄) and dipotassium phosphate (K₂HPO₄). The reaction typically occurs under controlled conditions to ensure the formation of the desired triphosphate compound .

Industrial Production Methods: Several methods are employed for the industrial production of this compound, including:

Condensed Phosphoric Acid One-Step Method: This method involves the direct reaction of phosphoric acid with potassium hydroxide.

Thermal Phosphoric Acid Two-Step Method: This method involves the initial formation of potassium pyrophosphate, which is then further reacted to form this compound.

Ferrophosphorus Sintering Method: This method involves the sintering of ferrophosphorus with potassium carbonate.

Calcination Hydrolysis Method: This method involves the calcination of potassium phosphate followed by hydrolysis to form the triphosphate.

Análisis De Reacciones Químicas

Types of Reactions: Pentapotassium triphosphate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, it can hydrolyze to form potassium phosphate and dipotassium phosphate.

Complexation: It can form complexes with metal ions, which is useful in water treatment processes.

Thermal Decomposition: At high temperatures, it decomposes to form potassium pyrophosphate and potassium metaphosphate.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.

Complexation: Metal ions such as calcium and magnesium are common reagents, and the reaction conditions vary depending on the specific application.

Thermal Decomposition: This reaction requires high temperatures, typically around 915 K.

Major Products:

Hydrolysis: Potassium phosphate and dipotassium phosphate.

Complexation: Metal ion complexes.

Thermal Decomposition: Potassium pyrophosphate and potassium metaphosphate.

Aplicaciones Científicas De Investigación

Food Industry

Pentapotassium triphosphate is widely used as a food additive due to its ability to retain moisture and enhance texture in meat products. It acts as an emulsifier and preservative.

- Case Study : In a study examining the use of potassium multiphosphates in meat processing, this compound was incorporated into mortadella-type products. The results indicated an increase in pH from 5.96 to 6.03, enhancing the product's quality and shelf life .

| Application | Effect |

|---|---|

| Moisture retention | Increases yield and texture |

| Emulsification | Improves stability of meat products |

Agriculture

In agriculture, this compound serves as a nutrient source in water-soluble fertilizers. Its high solubility allows for efficient nutrient delivery to plants.

- Research Findings : Studies have shown that potassium tripolyphosphate enhances nutrient uptake in crops, leading to improved growth rates and yields compared to traditional fertilizers .

| Fertilizer Type | Benefits |

|---|---|

| Water-soluble | Rapid nutrient absorption |

| Complexation | Stabilizes nutrients in soil |

Detergents and Cleaning Agents

This compound is utilized as a sequestering agent in detergents, helping to soften water by binding with calcium and magnesium ions.

- Application Example : In industrial cleaning formulations, it enhances the effectiveness of surfactants by preventing the formation of insoluble salts that can hinder cleaning performance .

| Application | Role |

|---|---|

| Detergents | Water softening agent |

| Industrial cleaners | Enhances cleaning efficacy |

Paints and Coatings

The compound is also employed in paints and coatings as a dispersant and stabilizer, improving the uniformity of formulations.

- Performance Metrics : Its use in paint formulations has been linked to improved stability and reduced settling of pigments .

Environmental Considerations

While this compound is beneficial in many applications, its environmental impact must be considered. The compound can contribute to nutrient loading in water bodies if not managed properly, potentially leading to eutrophication.

Mecanismo De Acción

The mechanism of action of pentapotassium triphosphate involves its ability to chelate metal ions and stabilize various compounds. It acts as a sequestering agent, binding to metal ions and preventing them from participating in unwanted chemical reactions. This property is particularly useful in water treatment and food processing, where it helps to maintain the stability and quality of the final product .

Comparación Con Compuestos Similares

Pentapotassium triphosphate is similar to other potassium phosphates, such as:

Monopotassium Phosphate (KH₂PO₄): Used as a fertilizer and food additive.

Dipotassium Phosphate (K₂HPO₄): Used as a buffering agent and electrolyte.

Tripotassium Phosphate (K₃PO₄): Used as an acidity regulator and in cleaning agents.

Tetrapotassium Pyrophosphate (K₄P₂O₇): Used as a dispersing agent and in detergents.

Uniqueness: this compound is unique due to its ability to form stable complexes with metal ions and its high solubility in water. These properties make it particularly useful in applications requiring effective sequestration and stabilization of metal ions .

Actividad Biológica

Pentapotassium triphosphate (KTPP) is an inorganic compound with the formula K₅P₃O₁₀, belonging to the polyphosphate family. It is known for its diverse applications in food processing, detergents, and as a chelating agent. This article explores the biological activity of KTPP, focusing on its mechanisms, applications, and relevant research findings.

KTPP is characterized by its high solubility in water and ability to form complexes with metal ions, such as calcium and magnesium. These properties are crucial for its biological activity, particularly in enhancing cell adhesion and proliferation in various cell culture experiments. The compound's mechanism of action primarily involves:

- Chelation : KTPP binds metal ions effectively, which can stabilize formulations in both food and industrial contexts. This chelation reduces the environmental impact associated with phosphorus runoff from detergents.

- Cellular Interaction : At specific concentrations, KTPP has been shown to promote cell adhesion and proliferation, making it a valuable tool for studying cellular behavior and development.

Applications in Food Processing

KTPP serves multiple roles in food processing, including as an emulsifying agent, acidity regulator, and firming agent. Research has demonstrated its effectiveness in improving the quality and stability of meat products:

- Model Studies : In studies involving model meat products, KTPP was incorporated into formulations to assess its impact on yield, thermal loss, and overall composition. Results indicated that KTPP significantly improved moisture retention and texture in processed meats .

- Functional Additives : KTPP can be combined with other phosphates to create functional additives that enhance the properties of meat products. The optimal concentration for these applications typically ranges from 1.5 to 5.0 g/kg of meat .

Research Findings

A variety of studies have investigated the biological activity of KTPP, highlighting its potential benefits:

Case Studies

- Meat Product Development : Research conducted on potassium multiphosphates demonstrated that blends containing KTPP improved the sensory qualities of model mortadella-type meat products. Trained panels noted enhanced flavor and texture profiles when KTPP was included .

- Industrial Applications : Studies have shown that KTPP can be utilized as a builder in detergents due to its chelating properties. This application not only enhances cleaning efficiency but also mitigates issues related to water hardness by binding calcium and magnesium ions.

Propiedades

IUPAC Name |

pentapotassium;[oxido(phosphonatooxy)phosphoryl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5K.H5O10P3/c;;;;;1-11(2,3)9-13(7,8)10-12(4,5)6/h;;;;;(H,7,8)(H2,1,2,3)(H2,4,5,6)/q5*+1;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGAWOHQWWULNK-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

K5O10P3 | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10380-08-2 (Parent) | |

| Record name | Pentapotassium triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047482 | |

| Record name | Potassium tripolyphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, White, very hygroscopic powder or granules, White hygroscopic solid; [JECFA] White odorless powder; Hygroscopic; [Brenntag Canada MSDS] | |

| Record name | Triphosphoric acid, potassium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Pentapotassium triphosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16445 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Very soluble in water | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

13845-36-8 | |

| Record name | Pentapotassium triphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphosphoric acid, potassium salt (1:5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium tripolyphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentapotassium triphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.145 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAPOTASSIUM TRIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NCS08RO8PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the K/P ratio in the synthesis of Pentapotassium triphosphate for food applications?

A1: [] The K/P (potassium to phosphorus) molar ratio is crucial in determining the final composition of products derived from the thermal condensation of potassium orthophosphate. Research indicates that a specific K/P ratio range, between 1.5 and 2.0, favors the formation of this compound as the primary product. This is particularly important for food industry applications as this compound synthesized within this specific K/P range meets the required standards for food-grade use. You can read more about it here: .

Q2: What analytical techniques are used to characterize this compound?

A2: [] Researchers utilize a combination of techniques to analyze the composition of this compound. X-ray powder diffraction is employed to identify the different phases present in the product after thermal condensation. This helps in determining if the desired this compound phase is dominant. Additionally, both classical analytical methods and High Performance Liquid Chromatography (HPLC) are used for qualitative analysis, providing detailed information about the chemical composition and purity of the synthesized this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.